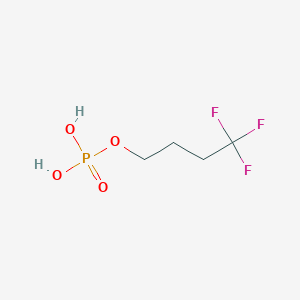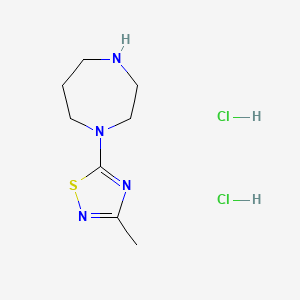
Ethyl 5-Methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-Methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used for the preparation of quinoline derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic amounts of metal salts, Lewis acids, or Brønsted acid catalysts to enhance the reaction efficiency . The reaction is typically carried out by refluxing an alcoholic solution or an organic solvent to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 5-Methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Used in various industrial applications.
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and ethyl groups, which contribute to its distinct reactivity and applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
CDFXKEDQVDVZMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)












